molecular formula C26H32N2O7S2 B2783518 methyl 2-[2-({[3-(methoxycarbonyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]carbamoyl}methoxy)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 477571-96-3

methyl 2-[2-({[3-(methoxycarbonyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]carbamoyl}methoxy)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2783518
CAS No.: 477571-96-3
M. Wt: 548.67
InChI Key: RRLGMNHJFHYIQX-UHFFFAOYSA-N
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Description

This compound features a bicyclic structure comprising two cyclohepta[b]thiophene rings connected via an acetamido-carbamoylmethoxy linker. Each cycloheptathiophene unit is substituted with a methoxycarbonyl (-COOCH₃) group at the 3-position, contributing to its polar character.

Properties

IUPAC Name

methyl 2-[[2-[2-[(3-methoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-2-oxoethoxy]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O7S2/c1-33-25(31)21-15-9-5-3-7-11-17(15)36-23(21)27-19(29)13-35-14-20(30)28-24-22(26(32)34-2)16-10-6-4-8-12-18(16)37-24/h3-14H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLGMNHJFHYIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)COCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-({[3-(methoxycarbonyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]carbamoyl}methoxy)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core cyclohepta[b]thiophene structure, followed by the introduction of various functional groups through reactions such as esterification, amidation, and acylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-[2-[(3-methoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-2-oxoethoxy]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds containing the cyclohepta[b]thiophene structure. For instance, a related compound demonstrated potent antiproliferative activity against several cancer cell lines with submicromolar growth inhibition values. The mechanism of action appears to involve cell cycle arrest and apoptosis induction through the inhibition of tubulin polymerization .

Key Findings:

  • Compound 17 , a derivative of cyclohepta[b]thiophene, showed a GI50 (50% growth inhibition) value as low as 0.69 μM against CAKI-1 cells and induced early apoptosis in A549 cells .
  • In vivo studies indicated reduced tumor growth in murine models treated with this compound .

The biological activity of thiophene derivatives has been extensively studied. Compounds containing thiophene rings have been reported to exhibit a wide range of biological activities including:

  • Antimicrobial properties : Effective against various bacterial and fungal strains.
  • Antioxidant effects : Some studies suggest that these compounds can mitigate oxidative stress in cellular models .
  • Antidiabetic and anti-inflammatory effects : Certain thiophene derivatives have shown promise as therapeutic agents in managing diabetes and inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of cyclohepta[b]thiophene derivatives. Modifications to the thiophene ring and substituents can significantly influence biological activity:

  • Substituent variations : The presence of different functional groups such as methoxycarbonyl or carbamoyl can enhance or diminish activity against specific targets.
  • Fused heterocycles : The incorporation of additional heterocyclic rings has been linked to improved pharmacological profiles .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several cyclohepta[b]thiophene derivatives and evaluated their antitumor activities across multiple cancer cell lines. The results indicated that modifications to the cyclohepta[b]thiophene scaffold could lead to enhanced anticancer properties .
  • Mechanistic Insights : Further investigations into the mechanisms revealed that certain derivatives could induce apoptosis through caspase activation pathways and cell cycle arrest at the G2/M checkpoint .

Mechanism of Action

The mechanism by which methyl 2-[2-({[3-(methoxycarbonyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]carbamoyl}methoxy)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical parameters for the target compound and its analogues:

Compound Name Molecular Formula Substituents Key Properties/Applications References
Target compound C₂₉H₃₄N₂O₈S₂ Two cyclohepta[b]thiophene rings, methoxycarbonyl, carbamoylmethoxy linker High molecular weight (634.7 g/mol), potential for drug delivery or polymer applications
Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate C₂₂H₂₃N₃O₆S₂ Nitrobenzamido group, ethyl ester Enhanced electrophilicity due to nitro group; used in nitro-reduction studies
Ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate C₁₉H₂₄N₆O₃S₃ Triazolyl-sulfanyl substituent Bioactive (antimicrobial/antifungal) due to triazole moiety
Methyl 2-(cyclohexanecarboxamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate C₂₅H₂₉N₃O₅S Cyclohexane and ethoxyphenyl groups, methylthiophene core Lower solubility in polar solvents; agrochemical applications
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₂₁H₂₅NO₆S Benzothiophene core, hydroxyphenyl group Moderate yield (22%) in Petasis reaction; tested for optical properties

Electronic and Physical Properties

  • Cycloheptathiophene vs. Cycloheptathiophene’s larger π-system may enhance charge-transfer capabilities .

Biological Activity

Methyl 2-[2-({[3-(methoxycarbonyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]carbamoyl}methoxy)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate represents a unique compound within the class of cyclohepta[b]thiophenes. This article aims to explore its biological activity, particularly focusing on its potential anticancer properties and other pharmacological effects.

Structure and Synthesis

The compound features a complex structure characterized by a cyclohepta[b]thiophene core with various substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions that incorporate thiophene derivatives and carbamoyl functionalities.

Anticancer Activity

Recent studies have highlighted the antiproliferative capabilities of cyclohepta[b]thiophene derivatives. For instance, compounds similar to this compound have demonstrated significant growth inhibition against various cancer cell lines:

Cell LineGI50 (μM)LC50 (μM)
A5490.69>100
OVACAR-42.01>100
OVACAR-52.27>100
CAKI-10.69>100
T47D0.362>100

These values indicate that the compound exhibits submicromolar potency in inhibiting cell proliferation while maintaining low cytotoxicity levels in non-cancerous cells .

The mechanism underlying the anticancer activity of these compounds is primarily attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells. Specifically:

  • Cell Cycle Arrest : Treatment with the compound leads to an accumulation of cells in the G2/M phase of the cell cycle.
  • Apoptosis Induction : Activation of caspases (caspase 3, 8, and 9) has been observed in treated cells, indicating a trigger for programmed cell death .

Additionally, the compound's interaction with tubulin polymerization may elucidate its role in disrupting microtubule dynamics essential for mitosis .

Other Pharmacological Activities

Beyond anticancer properties, thiophene derivatives have shown promise in various other biological activities:

  • Antimicrobial Properties : Some studies report that thiophene derivatives exhibit antimicrobial and antifungal activities against several pathogens .
  • Anti-inflammatory Effects : The potential for these compounds to act as anti-inflammatory agents has also been explored .

Case Studies

  • In Vivo Studies : In a CT26 murine model of colon cancer, administration of a similar cyclohepta[b]thiophene derivative resulted in significant tumor growth reduction compared to untreated controls .
  • Comparative Studies : A comparative analysis with standard chemotherapeutics revealed that certain thiophene derivatives possess superior efficacy and selectivity against specific cancer types .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, including nucleophilic substitution, carbodiimide-mediated amide coupling, and cyclization under controlled conditions. Key steps include:

  • Activation of carboxylic acids : Use of coupling agents like EDC/HOBt to facilitate amide bond formation between the thiophene core and substituents .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates and stabilize reactive species .
  • Temperature control : Maintaining 0–5°C during coupling steps minimizes side reactions, while reflux (80–100°C) accelerates cyclization .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl ester at δ ~3.8 ppm) and confirms cycloheptane ring conformation .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the thiophene and cycloheptane regions .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects minor impurities .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters and amides) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodology :

  • Systematic substitution : Synthesize analogs with variations in:
    • Cycloheptane ring size (e.g., cyclohexane vs. cycloheptane) to assess conformational flexibility.
    • Substituents on the thiophene ring (e.g., nitro, methoxy, or halogen groups) to modulate electronic effects .
  • Biological assays :
    • Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorescence-based assays .
    • Cellular uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to quantify intracellular accumulation .

Q. Example SAR Table :

Substituent PositionModificationBiological Activity (IC₅₀, μM)
Thiophene C-2Methoxy12.3 ± 1.2 (Kinase X)
Thiophene C-5Chloro8.7 ± 0.9 (Kinase X)
Cycloheptane C-4Methyl>50 (Inactive)

Q. How can computational modeling predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with enzyme active sites (e.g., ATP-binding pockets) using the compound’s 3D structure (optimized via DFT calculations) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; analyze hydrogen bonds and hydrophobic contacts .
  • Free energy calculations (MM/PBSA) : Estimate binding affinity (ΔG) to prioritize analogs for synthesis .

Q. What strategies resolve contradictions in solubility and stability data across studies?

  • Controlled experiments :
    • Solubility : Measure in buffered solutions (pH 2–10) using HPLC-UV to account for pH-dependent ionization .
    • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways (e.g., ester hydrolysis) .
  • Data normalization : Report solubility as molarity (mM) rather than % w/v to standardize comparisons .

Methodological Challenges

Q. How can regioselectivity issues during functionalization of the thiophene ring be addressed?

  • Directing groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl) to steer electrophilic substitution to the desired position .
  • Metal catalysis : Use Pd-catalyzed C–H activation for selective coupling at electron-rich thiophene positions .

Q. What are best practices for scaling up synthesis without compromising purity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products in exothermic steps (e.g., amide coupling) .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real time .

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